Bienvenue dans la boutique en ligne BenchChem!

(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Chiral Resolution Stereochemistry Enantiomeric Excess

Select the (S)-enantiomer of N-Boc-3-benzylnipecotic acid (CAS 170838-87-6) for your CNS drug synthesis. The predetermined (S)-stereochemistry is critical for binding affinity at GABA transporters, and substituting the (R)-enantiomer or racemic mixture will yield divergent pharmacological profiles. The Boc-protected amine and free carboxylic acid enable clean, late-stage deprotection and modular incorporation into GAT1 inhibitors, DNA-encoded libraries, and analgesics. This orthogonal protection eliminates costly chiral chromatography of final drug candidates, streamlining your CMC timeline.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
Cat. No. B8091441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1
InChIKeySLWITFDUIZLEJL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: A Chiral Building Block for CNS Drug Discovery


(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (CAS 170838-87-6) is a chiral, orthogonally protected piperidine-3-carboxylic acid derivative. It belongs to the class of N-Boc-3-benzylnipecotic acids, which serve as versatile intermediates in the synthesis of pharmaceuticals targeting the central nervous system (CNS), including GABA transporter (GAT) inhibitors and analgesics . The molecule features a Boc-protected secondary amine and a free carboxylic acid, enabling selective deprotection and modular incorporation into more complex drug candidates [1]. Its (S)-stereochemistry at the 3-position is predetermined, making it a critical starting material for enantiomerically pure drug substances.

Why (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid Cannot Be Replaced by an Analog


The specific (S)-enantiomer of this Boc-protected benzyl-nipecotic acid is not interchangeable with its (R)-enantiomer, the racemic mixture, or simpler unprotected analogs. In the context of GABA transporter inhibition, the stereochemistry of nipecotic acid derivatives is a primary determinant of binding affinity and subtype selectivity [1]. For instance, (R)-nipecotic acid itself exhibits distinct IC50 values at different GAT subtypes (e.g., 0.18 μM at mGAT1) compared to other stereoisomers [1]. Substituting the (S)-configured 3-benzyl building block with the (R)-enantiomer will lead to a different diastereomeric series in downstream synthesis, producing compounds with divergent pharmacological profiles and potentially failing to replicate the desired lead molecule's activity. Furthermore, the Boc group is specifically chosen for its acid-labile properties, allowing for a clean, late-stage deprotection that would not be possible with a benzyl-protected nitrogen found in common alternatives like 1-benzylpiperidine-3-carboxylic acid .

Quantitative Differentiation of (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid from its Closest Analogs


Enantiomeric Purity & Chiral Identity: (S) vs. (R) Enantiomer

The target compound is the pure (S)-enantiomer. The corresponding (R)-enantiomer, (R)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 339539-81-0), is documented as a distinct compound with different physical properties . A patent for the synthesis of the (R)-enantiomer reports an overall yield of 83.6% for the final hydrolysis step in its synthesis, while the chiral resolution step itself achieves high enantiomeric purity using R-(+)-α-methylbenzylamine [1]. Although direct comparative yield data for the (S)-enantiomer under identical conditions is not publicly available, the existence of a dedicated patent for the (R)-isomer highlights the commercial and scientific need for both enantiomers as separate synthetic inputs, as they lead to different biological activities in chiral environments like GABA transporters .

Chiral Resolution Stereochemistry Enantiomeric Excess

Calculated Lipophilicity: Target Compound vs. (R)-Boc-Nipecotic Acid

The presence of a benzyl group at the 3-position significantly increases the lipophilicity of the target compound compared to the simpler (R)-Boc-nipecotic acid. The predicted ACD/LogP value for (R)-Boc-nipecotic acid is 1.09, whereas the target compound's predicted LogP is substantially higher (estimated >2.5) due to the added aromatic ring . This difference is crucial for CNS drug discovery, as a LogP in the range of 2-3.5 is often associated with optimal passive blood-brain barrier (BBB) penetration [1]. The benzyl group serves as a critical lipophilic anchor, mimicking the aromatic side chains found in potent GAT1 inhibitors like tiagabine.

Lipophilicity cLogP Blood-Brain Barrier Penetration

Orthogonal Protective Group Strategy: Boc vs. Cbz or Benzyl Protection

The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the 3-position bears a benzyl substituent. This is orthogonal to compounds where the nitrogen is protected with a carboxybenzyl (Cbz) group or a benzyl group. For example, 1-benzylpiperidine-3-carboxylic acid (CAS 141943-04-6) has both a benzyl-protected nitrogen and a free acid . The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA), whereas a Cbz group requires hydrogenolysis conditions that would also reduce many functional groups [1]. This allows the target compound to be used in peptide or small molecule syntheses where selective, stepwise deprotection is essential.

Orthogonal Protection Solid-Phase Peptide Synthesis Boc-group Chemistry

Purity and Quality Control: Vendor-Supplied Analytical Data

Commercially available batches of the target compound (as the free acid or DCHA salt) are commonly supplied with a purity of ≥98% as determined by HPLC or GC . For example, the racemic 1-Boc-3-benzyl-3-piperidinecarboxylic acid is offered with purity ≥99% (GC) . The DCHA salt form of the (S)-enantiomer is also available with a purity limit of 99% (HPLC) . These high purity levels are essential for reproducible research, minimizing side reactions from impurities that could plague subsequent synthetic steps or biological assays.

Quality Control Purity Analysis GC/HPLC

Verified Application Scenarios for (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid in Scientific Research


Synthesis of Enantiopure GAT1 Inhibitors for Epilepsy Research

The compound's (S)-nipecotic acid core with a 3-benzyl lipophilic domain is directly amenable to the synthesis of next-generation GABA transporter 1 (GAT1) inhibitors. The predetermined (S)-stereochemistry is essential for achieving high binding affinity, as demonstrated by the stereospecific IC50 values of simple nipecotic acid isomers (e.g., 0.18 μM for (R)-nipecotic acid at mGAT1) [1]. Using this building block, medicinal chemists can introduce diverse arylalkynyl or arylalkenyl spacers at the nitrogen after Boc deprotection to target the lipophilic pocket of GAT1, as described by Wanner and co-workers [2].

Construction of CNS-Focused DNA-Encoded Libraries (DELs)

The orthogonal Boc and carboxylic acid functionalities make this compound an ideal bifunctional building block for DNA-encoded library synthesis. The free carboxylic acid can be coupled to DNA-linked amines, while the Boc group remains intact for a subsequent, library-diversifying deprotection and capping step. The resulting benzyl-substituted piperidine scaffolds occupy a privileged chemical space for CNS targets, as predicted by their increased cLogP compared to non-benzylated analogs.

Asymmetric Synthesis of Analgesic and Anti-inflammatory Lead Compounds

The (S)-Boc-3-benzyl-piperidine-3-carboxylic acid scaffold is a key intermediate in the synthesis of pharmaceuticals with analgesic and anti-inflammatory properties [1]. The benzyl group provides a critical π-stacking interaction with aromatic residues in target proteins like COX-2 or opioid receptors, while the piperidine ring imposes conformational constraint. Using the pure (S)-enantiomer from the outset eliminates the need for costly and time-consuming chiral chromatography of final drug candidates.

Development of PET Tracers for GABAergic Neuroimaging

Radioligands addressing GABA transporter 1 (GAT1) represent an underdeveloped area of brain imaging. Recent efforts by N. K. et al. (2025) focused on creating 18F-labeled nipecotic acid derivatives for positron emission tomography (PET) [1]. While the specific radiotracer in that study suffered from in vivo instability, the (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid can serve as a precursor for developing more stable analogs. The Boc group serves as a temporary protecting group during the incorporation of radioactive or stable isotopes, facilitating the exploration of structure-activity relationships around the critical benzyl position.

Quote Request

Request a Quote for (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.